molecular formula C19H16O6 B2851923 Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate CAS No. 610758-63-9

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate

Cat. No.: B2851923
CAS No.: 610758-63-9
M. Wt: 340.331
InChI Key: RQGFJUMWWJJAQZ-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromene ring structure.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group at the 4-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group at the 2-position of the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Substitution: Formation of 2-substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying chromene chemistry.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties. It may also serve as a lead compound for developing new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its chromene structure.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate can be compared with other similar compounds, such as:

    Flavonoids: These compounds also have a chromene core and exhibit similar antioxidant and anti-inflammatory properties.

    Coumarins: Structurally related to chromenes, coumarins are known for their anticoagulant and antimicrobial activities.

    Isoflavones: These compounds share a similar phenyl-substituted chromene structure and are studied for their estrogenic and anticancer effects.

List of Similar Compounds

  • Quercetin (a flavonoid)
  • Coumarin (a coumarin)
  • Genistein (an isoflavone)
  • Naringenin (a flavonoid)
  • Umbelliferone (a coumarin)

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-24-19(22)18-16(12-6-4-5-7-14(12)23-2)17(21)13-9-8-11(20)10-15(13)25-18/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGFJUMWWJJAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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